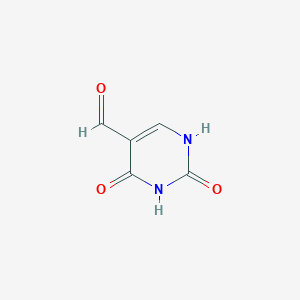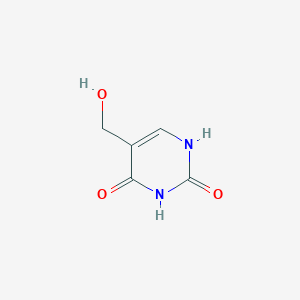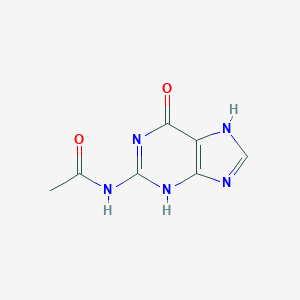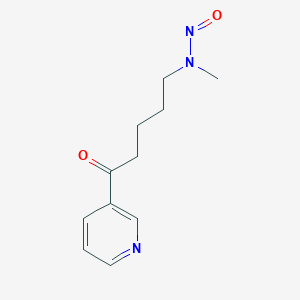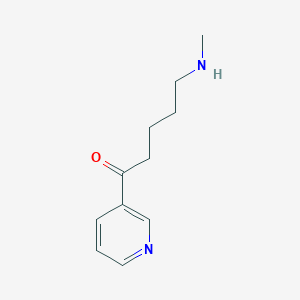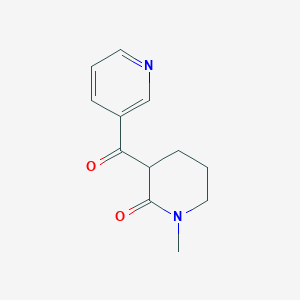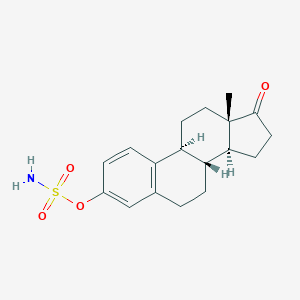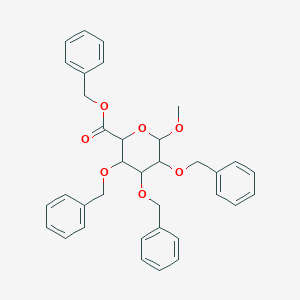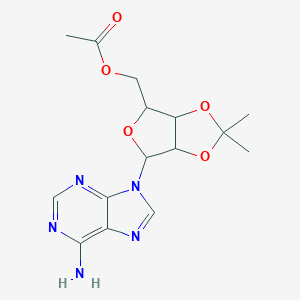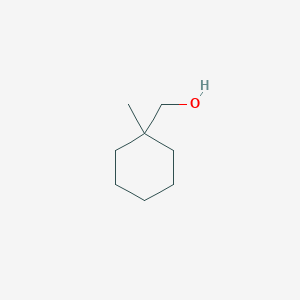
(1-Methylcyclohexyl)methanol
Übersicht
Beschreibung
(1-Methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. It is known for its use in various industrial applications and scientific research.
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Safety and Hazards
“(1-Methylcyclohexyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .
Wirkmechanismus
Target of Action
(1-Methylcyclohexyl)methanol, a derivative of methanol, is likely to interact with enzymes that metabolize methanol, such as Methanol Dehydrogenase (MDH) . MDH is a dye-linked enzyme that efficiently transfers electrons to cationic electron acceptors at relatively high pH values . The enzymatic activity requires the presence of ammonia and sometimes higher amines as activators .
Mode of Action
The compound’s interaction with its targets involves the oxidation of methanol to formaldehyde, a key step in methanol metabolism . This process is facilitated by MDH, which has a broad substrate specificity, oxidizing a wide range of primary alcohols and some secondary alcohols .
Biochemical Pathways
The metabolism of this compound likely involves the same pathways as methanol. These include the Ribulose Monophosphate (RuMP) pathway , the Dihydroxyacetone (DHA) pathway , the Calvin-Benson-Bassham (CBB) cycle , and the Serine cycle . These pathways are responsible for the assimilation of one-carbon (C1) compounds, with the assimilation taking place either at the level of formaldehyde or CO2 .
Result of Action
The oxidation of methanol to formaldehyde and its subsequent metabolism can lead to the production of energy and the generation of metabolic intermediates .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as pH, as the activity of MDH is known to be optimal at relatively high pH values . Additionally, the presence of ammonia or higher amines is required for the activation of MDH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Methylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde. This intermediate is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the hydrogenation of dimethyl terephthalate. This process also yields other compounds such as cyclohexanedimethanol .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products Formed
Oxidation: The major product is (1-Methylcyclohexyl)carboxylic acid.
Reduction: The major product is cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanol derivatives can be formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexanemethanol: This compound has a similar structure but with the methyl group in a different position.
Cyclohexylmethanol: This compound lacks the methyl group present in (1-Methylcyclohexyl)methanol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial and research applications.
Eigenschaften
IUPAC Name |
(1-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRIUBEQJUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363533 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-13-2 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (1-Methylcyclohexyl)methanol in the synthesis described in the abstract?
A1: this compound acts as a starting material in the synthesis of chlorosulfate and sulfamate derivatives []. These derivatives are proposed to have potential antispasmodic activity and could be useful for treating conditions like epilepsy.
Q2: What can we infer about the reactivity of this compound from the described reaction?
A2: The reaction of this compound with sulfuryl chloride suggests that the hydroxyl group (-OH) of the compound is reactive and can undergo substitution reactions. This reactivity is further supported by the subsequent reaction with an amine to form the sulfamate derivative [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
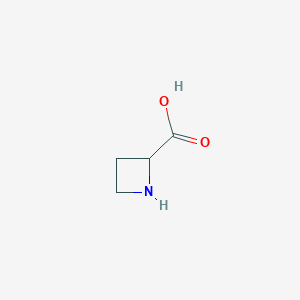
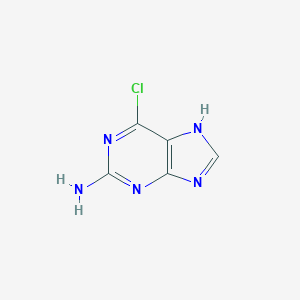
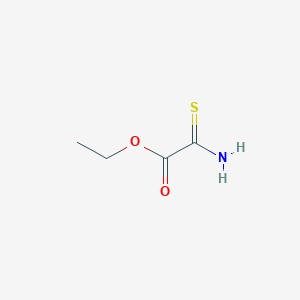

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)
